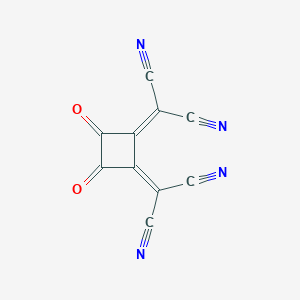
2,2'-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is an organic compound characterized by a cyclobutane ring with two dioxo groups and two propanedinitrile groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile typically involves the cycloaddition reactions of suitable precursors. One common method involves the reaction of cyclobutene derivatives with dicyanomethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but with hydroxyl groups instead of nitrile groups.
Cyclobutane-1,2-dione: Lacks the nitrile groups and has different reactivity.
Cyclobutene derivatives: Share the cyclobutane ring but differ in functional groups.
Uniqueness
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is unique due to its combination of dioxo and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
65268-47-5 |
|---|---|
Formule moléculaire |
C10N4O2 |
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
2-[2-(dicyanomethylidene)-3,4-dioxocyclobutylidene]propanedinitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5(2-12)7-8(6(3-13)4-14)10(16)9(7)15 |
Clé InChI |
DRPFWYGSVPLKSD-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C1C(=C(C#N)C#N)C(=O)C1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
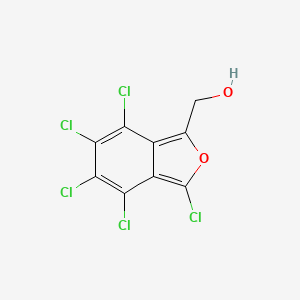
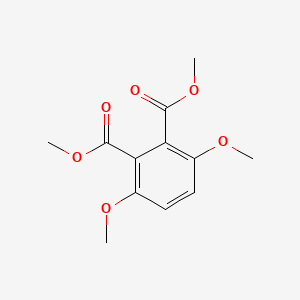
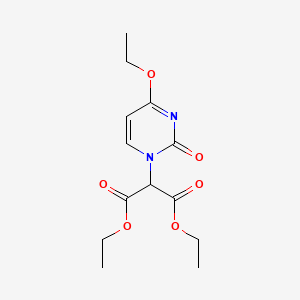

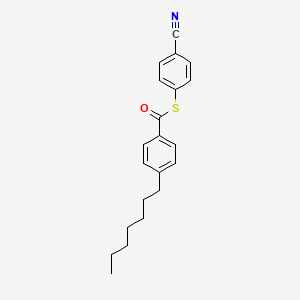

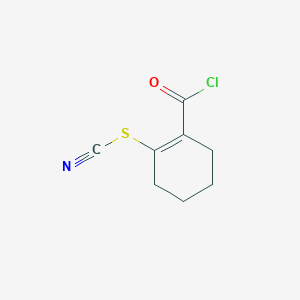
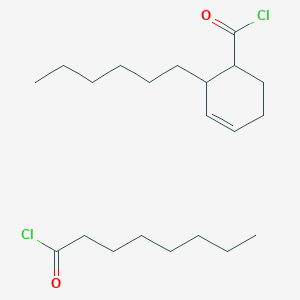

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)


